Betamethasone 9(11)-ene-d9 is a synthetic corticosteroid derived from betamethasone, characterized by a deuterated hydrogen at the 9-position and a double bond between the 9 and 11 positions in its steroid structure. This compound is primarily utilized for its potent anti-inflammatory and immunosuppressive properties, making it effective in treating various conditions such as rheumatic disorders, skin diseases, allergic reactions, and certain cancers . The molecular formula of betamethasone 9(11)-ene-d9 is , reflecting its modified hydrogen content due to deuteration.
Betamethasone 9(11)-ene-d9 belongs to the class of organic compounds known as corticosteroids, specifically categorized under 21-hydroxysteroids. It is classified as a small molecule with significant pharmaceutical applications. The compound is recognized for its glucocorticoid receptor agonist activity, which plays a crucial role in modulating immune responses and inflammation .
The synthesis of betamethasone 9(11)-ene-d9 involves multiple steps, starting from a suitable steroid precursor. Key steps include:
Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, employing rigorous purification techniques such as recrystallization and high-performance liquid chromatography (HPLC) for quality control.
The molecular structure of betamethasone 9(11)-ene-d9 features a steroid backbone with specific modifications:
The structural modifications enhance its pharmacological properties compared to non-deuterated forms of betamethasone .
Betamethasone 9(11)-ene-d9 undergoes several chemical reactions due to its functional groups:
These reactions are critical for developing various formulations and derivatives with specific therapeutic applications.
Betamethasone 9(11)-ene-d9 exerts its biological effects primarily through binding to glucocorticoid receptors located in the cytoplasm. Upon binding:
Relevant data indicate that the deuterated form may exhibit altered pharmacokinetics compared to non-deuterated counterparts, potentially influencing its therapeutic efficacy.
Betamethasone 9(11)-ene-d9 has diverse applications across various scientific fields:
The systematic nomenclature of Betamethasone 9(11)-ene-d9 follows IUPAC conventions for deuterated steroid derivatives: (8S,9R,10S,11S,13S,14S,16S,17R)-9-Deuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one. This nomenclature precisely defines the deuterium substitution at the C9 position while retaining the original betamethasone configuration, including the 9α-fluoro and 16β-methyl groups essential for glucocorticoid potency [2] [3]. The compound is identified by several registry numbers: CAS 101933 (base compound), PubChem CID 101933, and ChemSpider ID 9399, providing unique identifiers across major chemical databases [1] [2].
Structurally, Betamethasone 9(11)-ene-d9 maintains the core diene ketone system (Δ1,4-3-ketone) in ring A that is characteristic of potent glucocorticoids, along with the essential 11β-hydroxy group and 17α-hydroxycorticosteroid side chain terminating in a hydroxyacetone moiety [2] [6]. The deuterium substitution specifically targets the C9 position adjacent to the crucial fluorine atom at C9, creating a molecular probe ideally situated for studying metabolic transformations involving the 9,11-ene configuration. Spectroscopic characterization reveals distinctive signatures: ¹H-NMR shows corresponding signal depletion at the C9 position while maintaining betamethasone's characteristic resonances (H4 at δ 6.10-6.20 ppm, H2 at δ 7.20-7.30 ppm); ¹³C-NMR exhibits an isotopic shift at C9 (δ 85.5 ppm); and mass spectrometry displays the characteristic +9 m/z shift in molecular ion clusters (M⁺ at m/z 401.55) with diagnostic fragment ions at m/z 361.5 and 391.5, consistent with the loss of deuterium-containing fragments [3].
Table 1: Nomenclature and Identifiers for Betamethasone 9(11)-ene-d9
Nomenclature System | Designation |
---|---|
IUPAC Name | (8S,9R,10S,11S,13S,14S,16S,17R)-9-Deuterio-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
Chemical Formula | C₂₂H₁₉D₉FO₅ |
Molecular Weight | 401.55 g/mol |
CAS Registry | 101933 (base compound) |
PubChem CID | 101933 |
ChemSpider ID | 9399 |
Deuterated pharmaceutical compounds like Betamethasone 9(11)-ene-d9 leverage the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond (approximately 1-2 kcal/mol more stable than C-H) reduces the rate of enzymatic cleavage at the deuterated position. This phenomenon offers substantial advantages for drug metabolism studies: (1) It extends the metabolic half-life of the deuterated molecule by slowing cytochrome P450-mediated transformations, particularly oxidation at or near the deuterated site; (2) It reduces the formation of reactive metabolites that may cause toxicity; and (3) It creates a distinct mass spectrometric signature that enables unambiguous differentiation from endogenous steroids in complex biological matrices [3] [6]. For betamethasone specifically, deuteration at C9 may stabilize the critical 9-fluoro-11-hydroxy configuration against dehydration reactions that form inactive Δ9(11) derivatives, thereby potentially enhancing metabolic stability while retaining glucocorticoid receptor affinity.
In analytical applications, Betamethasone 9(11)-ene-d9 serves as an ideal internal standard for LC-MS/MS quantification of endogenous betamethasone and its metabolites in biological samples. The +9 mass unit shift creates no isotopic overlap with natural betamethasone (molecular weight 392.47 g/mol), enabling precise quantification without mathematical correction for isotopic contribution. This analytical utility is demonstrated in sensitive detection methods capable of quantifying betamethasone residues at sub-μg/kg levels in complex matrices like fish tissue, plasma, and pharmaceutical formulations [3]. The compound's structural fidelity ensures identical chromatographic behavior and ionization efficiency to its non-deuterated counterpart, eliminating quantification errors from differential matrix effects—a critical advantage over structural analogs as internal standards.
Beyond analytical applications, deuterated betamethasone derivatives provide crucial insights into structure-metabolism relationships (SMR) within the corticosteroid class. By systematically comparing metabolic pathways of deuterated versus non-deuterated betamethasone, researchers can identify rate-limiting metabolic steps and determine which transformations significantly influence pharmacokinetic profiles. This approach has revealed that C9 position metabolism significantly contributes to betamethasone's elimination, with deuterium substitution potentially altering the hepatic clearance mediated by CYP3A4 enzymes [2] [3]. Such insights guide pharmaceutical chemists in designing next-generation corticosteroids with optimized metabolic stability while maintaining therapeutic efficacy.
Table 2: Research Applications of Deuterated Betamethasone Analogs
Application Domain | Specific Utility | Technical Advantage |
---|---|---|
Analytical Chemistry | Internal standard for LC-MS/MS quantification | +9 m/z shift eliminates isotopic overlap; identical chromatography |
Metabolic Studies | Identification of metabolic soft spots | Kinetic isotope effect reveals rate-limiting enzymatic steps |
Receptor Binding Studies | Differentiation of target binding vs. metabolic effects | Structural conservation maintains glucocorticoid receptor affinity |
Tissue Distribution | Autoradiography alternative via MS imaging | Non-radioactive tracing; precise spatial resolution |
Enzyme Kinetics | CYP3A4 metabolism characterization | Quantification of primary vs. secondary metabolic pathways |
The development of Betamethasone 9(11)-ene-d9 represents the culmination of over seven decades of steroid research that began with the isolation of adrenal corticosteroids in the 1940s. The historical trajectory commenced with Tadeus Reichstein's pioneering work on extractive steroid chemistry and Edward Calvin Kendall's chemical syntheses, culminating in Philip Hench's Nobel Prize-winning clinical investigations that established cortisone (Compound E) as a potent anti-inflammatory agent in 1948 [4] [5]. These foundational discoveries revealed the immense therapeutic potential of corticosteroids but also exposed significant limitations: mineralocorticoid side effects and short plasma half-lives that restricted clinical utility.
The subsequent pharmaceutical evolution focused on structural modifications to enhance glucocorticoid specificity and metabolic stability. Fluorination at C9 emerged as a transformative strategy in the 1950s, yielding fluorinated derivatives with dramatically increased anti-inflammatory potency—approximately 10-fold greater than hydrocortisone. Schering Corporation scientists pioneered the synthesis of 9α-fluorohydrocortisone in 1954, demonstrating unprecedented topical efficacy [5] [6]. This breakthrough catalyzed exploration of additional modifications, including the critical introduction of a 16β-methyl group that yielded betamethasone in 1958. This structural innovation achieved two key advantages: (1) It virtually eliminated unwanted mineralocorticoid activity; and (2) It enhanced metabolic stability by sterically hindering oxidation at the C16 position [2] [5].
The development of deuterated betamethasone analogs represents the most recent chapter in this evolutionary progression. Building upon the established structure-activity relationships of corticosteroid molecules, pharmaceutical chemists applied isotopic modification strategies that emerged prominently in the 2010s. The specific targeting of the C9 position for deuterium substitution reflects sophisticated understanding of betamethasone's metabolic vulnerabilities—particularly the susceptibility to dehydration reactions at C9-C11, which inactivate the molecule. Historical synthesis approaches for betamethasone derivatives evolved from microbiological transformations of steroidal precursors in the 1960s to modern semi-synthetic routes utilizing deuterated reagents introduced after 2000 [3] [5]. The synthesis of Betamethasone 9(11)-ene-d9 specifically employs deuterated diazomethane (CD₂N₂) or deuterium gas reduction of Δ9(11) intermediates over palladium catalysts to achieve stereospecific deuterium incorporation at the C9 position [3].
Table 3: Historical Milestones in Betamethasone Derivative Development
Time Period | Key Development | Significance |
---|---|---|
1948-1952 | Isolation of cortisone (Compound E) and hydrocortisone (Compound F) | Foundation of corticosteroid therapeutics; Nobel Prize awarded |
1954-1958 | Synthesis of 9α-fluorinated corticosteroids | 10-fold potency increase; topical efficacy demonstrated |
1958 | Patent of betamethasone as 16β-methyl isomer of dexamethasone | Elimination of mineralocorticoid side effects; enhanced metabolic stability |
1960s | Development of betamethasone esters (valerate, dipropionate) | Enhanced lipophilicity and dermal penetration |
1990s | Advanced analytical methods (LC-MS) for steroid quantification | Enabled precise pharmacokinetic studies |
2010s | Deuterated steroid analogs for metabolic research | Application of kinetic isotope effect to optimize pharmacokinetics |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0